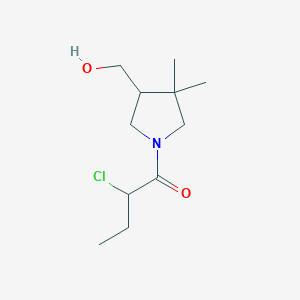

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

Description

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a synthetic organic compound characterized by a pyrrolidine ring substituted with hydroxymethyl and dimethyl groups at the 4- and 3,3-positions, respectively. The butanone backbone is functionalized with a chlorine atom at the 2-position and linked to the pyrrolidine moiety via a ketone group.

Properties

IUPAC Name |

2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-4-9(12)10(15)13-5-8(6-14)11(2,3)7-13/h8-9,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRJWMNWMHBGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C(C1)(C)C)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound is classified as a chloro ketone and is characterized by its unique pyrrolidine structure, which may contribute to its biological effects.

Chemical Structure and Properties

- IUPAC Name : 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

- CAS Number : 2091609-05-9

- Molecular Formula : C12H18ClN

- Molecular Weight : 229.73 g/mol

The compound features a chloro group and a hydroxymethyl substituent on a pyrrolidine ring, which may influence its interaction with biological targets.

The biological activity of 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Potential inhibition of bacterial growth.

- Cytotoxic Effects : Induction of apoptosis in cancer cell lines.

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, suggesting a possible mechanism for this compound's activity.

Antimicrobial Activity

A study conducted on related pyrrolidine derivatives demonstrated significant antimicrobial activity against various strains of bacteria. The results indicated that modifications in the pyrrolidine ring could enhance the efficacy against resistant strains. While specific data on 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is limited, its structural similarities suggest potential effectiveness.

Cytotoxicity Assays

In vitro studies have shown that compounds containing chloro ketone functionalities can induce cytotoxic effects in cancer cell lines. For instance, derivatives tested against human breast cancer cells exhibited IC50 values in the micromolar range. Although direct studies on this specific compound are scarce, the presence of the chloro group may enhance its interaction with cellular targets involved in apoptosis.

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

The compound is being studied for its potential pharmacological effects. Its structure suggests it may interact with biological systems in ways that could lead to new therapeutic agents. Research indicates that derivatives of this compound could exhibit activity against various targets, including receptors involved in neurological pathways.

Case Study: Neuroprotective Effects

A study explored the neuroprotective properties of 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one in models of neurodegeneration. The results demonstrated that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro. This suggests potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthetic Organic Chemistry Applications

Reagent in Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its chloro group allows for nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

| Reaction Type | Example Application |

|---|---|

| Nucleophilic Substitution | Synthesis of amines from primary amines |

| Coupling Reactions | Formation of peptide bonds in medicinal chemistry |

| Aza-Henry Reactions | Synthesis of β-amino carbonyl compounds |

Case Study: Synthesis of Peptides

In a recent synthesis project, 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one was employed as a coupling agent for peptide synthesis. The reaction yielded high purity peptides with significant biological activity, showcasing the compound's utility in pharmaceutical applications.

Material Science Applications

Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for creating functionalized polymers. Its ability to introduce chlorinated motifs into polymer backbones can enhance properties such as thermal stability and solubility.

| Property Enhanced | Effect of Incorporation |

|---|---|

| Thermal Stability | Improved resistance to degradation under heat |

| Solubility | Enhanced solubility in organic solvents |

Case Study: Functionalized Polymers

Research demonstrated that incorporating 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one into polyurethanes resulted in materials with improved mechanical properties and resistance to environmental stressors. This opens avenues for developing advanced materials for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with substituted ketones and pyrrolidine derivatives. Below is a comparative analysis based on structural analogs identified in the evidence and inferred properties:

Structural and Functional Group Analysis

Key Observations

Heterocyclic vs. Aryl Backbones: The target compound’s pyrrolidine ring may enhance solubility in polar solvents compared to aryl-based analogs like 3,4-methylenedioxyphenyl derivatives . Pyrrolidine’s rigidity and stereochemistry could influence binding specificity in biological systems, contrasting with the planar aryl groups in cathinone analogs.

This differs from methylamino or dimethylamino groups in compounds, which prioritize hydrogen bonding or basicity . The hydroxymethyl group (C-4) may undergo oxidation or conjugation, similar to 4-(hydroxymethyl)phenylhydrazine’s metabolism to HMBD, a reactive diazonium ion .

Pharmacological Implications: Unlike psychoactive cathinones (e.g., 3,4-methylenedioxyphenyl derivatives), the target compound lacks aryl motifs linked to monoamine transporter affinity, suggesting divergent biological targets .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one typically involves:

- Construction or functionalization of the pyrrolidine ring bearing 3,3-dimethyl substitution.

- Introduction of the hydroxymethyl group at the 4-position of the pyrrolidine ring.

- Formation of the 2-chlorobutan-1-one side chain attached to the nitrogen atom of the pyrrolidine.

This requires careful control of regio- and stereochemistry, as well as selective functional group transformations.

Preparation of the Pyrrolidine Core with 3,3-Dimethyl Substitution

The 3,3-dimethyl substitution on the pyrrolidine ring is commonly introduced via cyclization of appropriate amino alcohol or amino acid precursors bearing gem-dimethyl groups. Key methods include:

- Intramolecular Cyclization: Starting from amino alcohols with gem-dimethyl groups, intramolecular nucleophilic substitution or reductive amination can yield the 3,3-dimethylpyrrolidine ring.

- Ring-Closing Reactions: Utilizing dihaloalkanes or epoxides with gem-dimethyl-substituted amines under basic or catalytic conditions.

The stereochemistry at the 4-position can be controlled by the choice of starting materials and reaction conditions.

Introduction of the Hydroxymethyl Group at the 4-Position

The hydroxymethyl substituent at the 4-position of the pyrrolidine ring is typically introduced by:

- Hydroxymethylation Reactions: Using formaldehyde or paraformaldehyde under basic or acidic catalysis to add the hydroxymethyl group to the 4-position.

- Oxidation-Reduction Sequences: Starting from a 4-methylpyrrolidine derivative, selective oxidation to an aldehyde followed by reduction to the alcohol.

This step requires regioselective functionalization to avoid side reactions at other positions.

Formation of the 2-Chlorobutan-1-one Side Chain

The 2-chlorobutan-1-one moiety can be synthesized and attached via:

- Acylation of the Pyrrolidine Nitrogen: Reaction of the pyrrolidine derivative with 2-chlorobutanoyl chloride or an equivalent activated acid derivative.

- Halogenation of Butan-1-one Derivatives: Chlorination of butan-1-one at the 2-position using reagents like thionyl chloride or phosphorus pentachloride, followed by coupling with the pyrrolidine nitrogen.

The acylation step is often performed under mild conditions to preserve the hydroxymethyl group and avoid side reactions.

Representative Preparation Procedure

A typical synthetic route, inferred from related ketone and pyrrolidine chemistry, may proceed as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Starting amino alcohol with gem-dimethyl groups; base or acid catalyst | Cyclization to form 3,3-dimethylpyrrolidine ring | Moderate to high yield; stereochemical control important |

| 2 | Formaldehyde, base or acid catalyst | Hydroxymethylation at 4-position | Requires regioselectivity; moderate yield |

| 3 | 2-Chlorobutanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Acylation of pyrrolidine nitrogen with 2-chlorobutanoyl moiety | High yield; mild conditions preserve functional groups |

Analytical and Computational Support

- Molecular Geometry Optimization: Density Functional Theory (DFT) calculations (e.g., B3LYP/cc-pVDZ) can optimize the geometry and confirm the stability of the synthesized compound, as demonstrated for related chloro-substituted ketones with cyclic amines.

- Spectroscopic Characterization: NMR chemical shifts (using GIAO method) and vibrational frequencies confirm the presence of functional groups and substitution patterns.

- Frontier Molecular Orbital Analysis: HOMO-LUMO energy levels provide insights into the compound’s reactivity and stability.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Challenges |

|---|---|---|---|---|

| Pyrrolidine ring formation | Intramolecular cyclization or ring-closing | Amino alcohols with gem-dimethyl groups | Acid/base catalysis, moderate temperature | Stereochemical control |

| Hydroxymethylation at 4-position | Reaction with formaldehyde or oxidation-reduction | Formaldehyde, base/acid catalyst | Mild conditions to avoid overreaction | Regioselectivity |

| Introduction of 2-chlorobutan-1-one | Acylation with 2-chlorobutanoyl chloride | 2-Chlorobutanoyl chloride, base | Low temperature, inert solvent | Functional group compatibility |

Research Findings and Considerations

- Metal-catalyzed and metal-mediated reactions have been explored for similar oxime and ketone functionalizations, which could be adapted for this compound’s synthesis to improve yields and selectivity.

- Computational studies reinforce the structural assignments and predict reactivity patterns, aiding in optimizing synthetic routes.

- Patent literature indicates the relevance of substituted pyrrolidine ketones in pharmaceutical applications, emphasizing the need for efficient and scalable synthetic methods.

Q & A

Q. Q1. What are the key considerations for synthesizing 2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one to ensure high yield and purity?

Methodological Answer:

- Stepwise Protection of Functional Groups : Protect the hydroxymethyl group on the pyrrolidine ring during synthesis to avoid unwanted side reactions. For example, use tert-butyldimethylsilyl (TBS) or acetyl groups, which can be selectively removed post-reaction .

- Chlorination Optimization : Introduce the chloro-ketone moiety via Friedel-Crafts acylation or nucleophilic substitution. Monitor reaction temperature (typically 0–25°C) to prevent decomposition of the pyrrolidine scaffold .

- Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Validate purity using HPLC with UV detection (λ = 254 nm) .

Structural Confirmation

Q. Q2. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals in a solvent system (e.g., dichloromethane/hexane) and solve the structure using SHELXL . Compare bond lengths and angles with similar pyrrolidine-ketone derivatives (e.g., 2-Chloro-1-[4-(2,4-difluorobenzyl)-piperazin-1-yl]ethanone, CCDC entry 882355) .

- NMR Spectroscopy : Assign peaks using - and -NMR. Key signals include:

- δ ~2.1–2.4 ppm (3,3-dimethylpyrrolidine protons).

- δ ~4.3 ppm (hydroxymethyl -CHOH).

- δ ~210 ppm (carbonyl carbon in -NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClNO) with <2 ppm error .

Advanced Reactivity Analysis

Q. Q3. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) Validation : Use software like Molecular Operating Environment (MOE) to model reaction pathways. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Solvent Effects : Re-run calculations incorporating solvent models (e.g., COSMO-RS) to account for polar protic/aprotic solvent interactions, which may explain discrepancies in nucleophilic substitution rates .

- Cross-Validation with Analogues : Test reactivity of structurally similar compounds (e.g., 2-chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone) to identify trends in electronic or steric effects .

Enzymatic Interaction Studies

Q. Q4. How can enzymatic assays be designed to study interactions with oxidoreductases?

Methodological Answer:

- Enzyme Selection : Target dehydrogenases (e.g., EC 1.5.99.14) known to act on pyrrolidine derivatives. Purify enzymes via affinity chromatography (His-tag systems) .

- Cofactor Monitoring : Track NADH/NAD or FADH/FAD redox states spectrophotometrically (340 nm for NADH). Use stopped-flow techniques for rapid kinetic analysis .

- Inhibitor Screening : Perform dose-response assays (IC determination) with the compound and compare to known inhibitors (e.g., 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one) .

Safety and Handling

Q. Q5. What protocols ensure safe handling and storage of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential chloro-ketone volatility .

- Storage Conditions : Store in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the hydroxymethyl group .

- Spill Management : Neutralize accidental releases with sodium bicarbonate (for acidic byproducts) or activated carbon. Dispose via certified hazardous waste channels .

Advanced Crystallography Challenges

Q. Q6. How can researchers address twinning or poor diffraction in crystallographic studies of this compound?

Methodological Answer:

- Crystal Optimization : Screen crystallization conditions using the Hampton Research Index Kit. Additives like 1,2,3-trimethoxybenzene may improve crystal packing .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Process with SHELXD for structure solution and SHELXL for refinement .

- Twinning Correction : Apply the TWINABS tool in APEX3 to model twinned data (e.g., merohedral twinning) .

Metabolic Pathway Elucidation

Q. Q7. What methodologies identify metabolic products of this compound in biological systems?

Methodological Answer:

- In Vitro Incubation : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Look for hydroxylation at the pyrrolidine ring or demethylation .

- Stable Isotope Labeling : Synthesize a -labeled analogue to track metabolic fate using isotope-ratio mass spectrometry .

- Computational Prediction : Use MetaPrint2D to predict phase I/II metabolism sites, then validate experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.